molecular formula C10H14O B14471603 (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one CAS No. 67690-48-6

(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one

Cat. No.: B14471603
CAS No.: 67690-48-6
M. Wt: 150.22 g/mol
InChI Key: PBLWMCQDAGOTPV-HTLJXXAVSA-N
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Description

(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[310]hexan-3-one is a bicyclic organic compound with a unique structure that includes a bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and isopropyl bromide.

    Formation of Bicyclic Ring: The key step involves the formation of the bicyclic ring system through a series of cyclization reactions. This can be achieved using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.

    Introduction of Methylidene Group: The methylidene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with the ketone group of the bicyclic intermediate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and solvent) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methylidene group, where nucleophiles such as halides or amines replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: H2 gas with Pd/C catalyst, or sodium borohydride (NaBH4) in methanol.

    Substitution: Halides (e.g., NaBr) or amines (e.g., NH3) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to a biological response.

    Pathways Involved: It can modulate signaling pathways related to inflammation or microbial growth, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one: A stereoisomer with similar chemical properties but different biological activity.

    Bicyclo[3.1.0]hexan-3-one: A simpler analog without the methylidene and isopropyl groups, used as a reference compound in studies.

Uniqueness

(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[310]hexan-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

67690-48-6

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexan-3-one

InChI

InChI=1S/C10H14O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6,8H,3-5H2,1-2H3/t8?,10-/m0/s1

InChI Key

PBLWMCQDAGOTPV-HTLJXXAVSA-N

Isomeric SMILES

CC(C)[C@@]12CC1C(=C)C(=O)C2

Canonical SMILES

CC(C)C12CC1C(=C)C(=O)C2

Origin of Product

United States

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